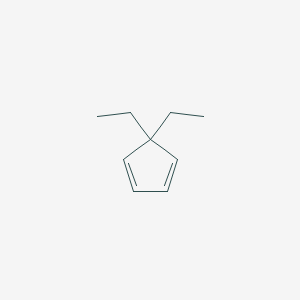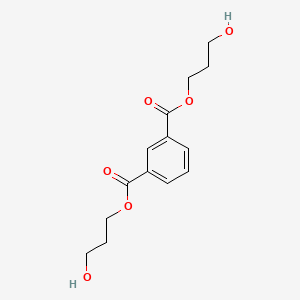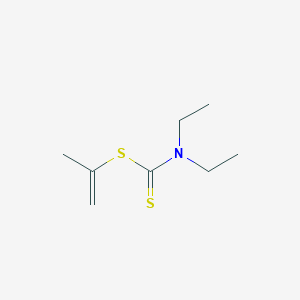![molecular formula C9H6BrNO3 B14603078 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene CAS No. 58811-50-0](/img/structure/B14603078.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is an organic compound that features a bromopropynyl group attached to a nitrobenzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-aminobenzene.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene depends on the specific application and reaction it is involved in. Generally, the bromopropynyl group can act as an electrophile, participating in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of the nitrobenzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is unique due to the presence of both the bromopropynyl and nitrobenzene groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Propriétés
Numéro CAS |
58811-50-0 |
|---|---|
Formule moléculaire |
C9H6BrNO3 |
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
1-(3-bromoprop-2-ynoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,7H2 |
Clé InChI |
HRXOXVUFOLXWTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
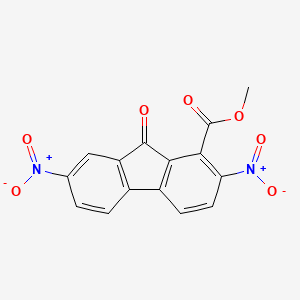
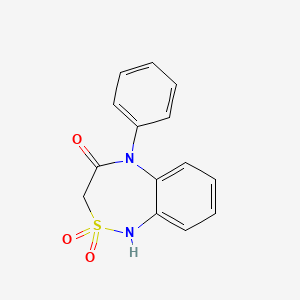

![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

